![molecular formula C12H8N2OS B14428647 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine CAS No. 85903-29-3](/img/structure/B14428647.png)
3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of thiophene, oxazole, and pyridine. These heterocyclic systems are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxylic acid with hydroxylamine to form the oxazole ring, followed by coupling with a pyridine derivative under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products:
Oxidation: Thiophene S-oxide or thiophene S,S-dioxide.
Reduction: Amino derivatives of oxazole.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Thiophene: A five-membered ring containing sulfur, known for its aromaticity and electronic properties.
Oxazole: A five-membered ring containing oxygen and nitrogen, used in various bioactive compounds.
Pyridine: A six-membered ring containing nitrogen, widely used in pharmaceuticals and agrochemicals.
Uniqueness: 3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine is unique due to its combination of these three heterocyclic systems, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing molecules with specific biological activities and material properties .
Eigenschaften
CAS-Nummer |
85903-29-3 |
---|---|
Molekularformel |
C12H8N2OS |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
3-pyridin-3-yl-5-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H8N2OS/c1-3-9(8-13-5-1)10-7-11(15-14-10)12-4-2-6-16-12/h1-8H |
InChI-Schlüssel |
PTZOQWVNAVADSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.